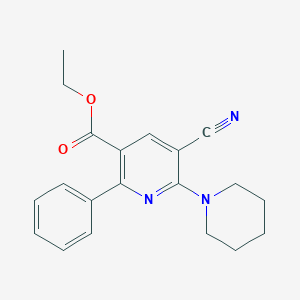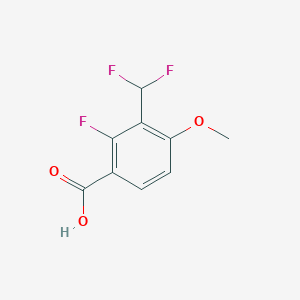![molecular formula C20H22ClN3O5S B3006644 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 1252856-34-0](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine” is a chemical compound with the molecular formula C10H14O2S and a molecular weight of 198.28 . It’s also known as "2-Butyl EDOT" .
Synthesis Analysis
This compound was synthesized by the reaction of 2,3-dimethoxythiophene and Hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,4-b]-1,4-dioxine ring with a butyl group attached to it .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 269.7±19.0 °C and its density is predicted to be 1.111±0.06 g/cm3 .Applications De Recherche Scientifique
GPR119 Agonists for Diabetes Treatment
Fused-pyrimidine derivatives, including thieno[3,2-d]pyrimidine, have been identified as potent GPR119 agonists. These compounds are considered beneficial for the treatment of type 2 diabetes mellitus due to their ability to improve glucose tolerance in mice models (Negoro et al., 2012).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as antibacterial and antifungal agents, suggesting their utility in addressing microbial infections (Nunna et al., 2014).
Antitumor Activity
Several thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity against various human cancer cell lines. These compounds have shown comparable activity to doxorubicin, indicating their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibition
Compounds with the thieno[3,2-d]pyrimidine structure have been tested for their aldose reductase inhibitory activity. Some have shown potent in vitro inhibitory activity, suggesting potential applications in treating complications related to diabetes (Ogawva et al., 1993).
HIV-1 Protease Inhibition
Pyrimidine-based compounds have been found to exhibit significant inhibitory activity against HIV-1 protease, indicating their potential use in HIV/AIDS therapy. These compounds have shown effectiveness against drug-resistant HIV-1 variants, highlighting their therapeutic value (Zhu et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 5-chloro-2,4-dimethoxyaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "5-chloro-2,4-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.8 mmol) and 5-chloro-2,4-dimethoxyaniline (1.2 g, 6.3 mmol) in dichloromethane (20 mL) and add triethylamine (1.2 mL, 8.6 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add acetic anhydride (1.2 mL, 12.6 mmol) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Dilute the reaction mixture with dichloromethane (50 mL) and wash with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in dimethylformamide (10 mL) and add acetic anhydride (1.0 mL, 10.5 mmol) and triethylamine (1.2 mL, 8.6 mmol). Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the reaction mixture into diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide." ] } | |
Numéro CAS |
1252856-34-0 |
Formule moléculaire |
C20H22ClN3O5S |
Poids moléculaire |
451.92 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN3O5S/c1-4-5-7-23-19(26)18-14(6-8-30-18)24(20(23)27)11-17(25)22-13-9-12(21)15(28-2)10-16(13)29-3/h6,8-10H,4-5,7,11H2,1-3H3,(H,22,25) |
Clé InChI |
GZADWEUHWGUXCB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)
![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)
